molecular formula C16H10O2S B092484 1,2-Naphthoquinone, 4-(phenylthio)- CAS No. 18916-59-1

1,2-Naphthoquinone, 4-(phenylthio)-

Cat. No. B092484
CAS RN: 18916-59-1
M. Wt: 266.3 g/mol
InChI Key: UWMHVYAJPQJQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Naphthoquinone, 4-(phenylthio)-, also known as Lawsone S or 4-Phenylthio-1,2-naphthoquinone, is a synthetic compound that has been widely used in scientific research. It is a naphthoquinone derivative with a phenylthio group attached to the 4-position of the naphthoquinone ring. This compound has been found to exhibit various biological activities, making it a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1,2-Naphthoquinone, 4-(phenylthio)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. 1,2-Naphthoquinone, 4-(phenylthio)- S has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS production.
Biochemical and Physiological Effects:
1,2-Naphthoquinone, 4-(phenylthio)- has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, bacteria, and fungi. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been found to exhibit antioxidant activity, protecting cells from oxidative damage. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-Naphthoquinone, 4-(phenylthio)- in lab experiments include its ability to induce apoptosis in cancer cells, its antimicrobial activity, and its antioxidant properties. However, the compound has some limitations, including its potential toxicity to cells and its instability under certain conditions. It is important to use appropriate controls and safety measures when working with this compound.

Future Directions

There are several future directions for the research on 1,2-Naphthoquinone, 4-(phenylthio)-. One possible direction is the development of new drugs and therapies based on the compound's antitumor and antimicrobial activities. Another direction is the investigation of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of new bioactive compounds.

Synthesis Methods

The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- involves the reaction of 1,2-naphthoquinone with phenylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- S has been reported in several literature sources, and the compound is commercially available from chemical suppliers.

Scientific Research Applications

1,2-Naphthoquinone, 4-(phenylthio)- has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, antimicrobial, and antioxidant activities, making it a valuable compound for the development of new drugs and therapies. 1,2-Naphthoquinone, 4-(phenylthio)- S has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.

properties

CAS RN

18916-59-1

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

4-phenylsulfanylnaphthalene-1,2-dione

InChI

InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H

InChI Key

UWMHVYAJPQJQMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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